2-(3-(1-tert-Butyloxycarbonylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid
Description
Chemical Significance and Research Context
The chemical significance of 2-(3-(1-tert-Butyloxycarbonylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid extends far beyond its complex nomenclature, representing a convergence of multiple important chemical research domains. Within the pharmaceutical industry, this compound serves as a critical reference material for impurity profiling and quality control applications, particularly in the context of acetylcholinesterase inhibitor development. The molecule's structural relationship to donepezil-related compounds has positioned it as an essential tool for understanding drug metabolism pathways and synthetic intermediate characterization. Research institutions utilize this compound as a model system for investigating the behavior of multi-functional organic molecules, where the interplay between aromatic, aliphatic, and heterocyclic components provides valuable insights into molecular design principles.
The compound's research significance is further amplified by its role in advancing our understanding of structure-activity relationships within the broader class of substituted benzoic acid derivatives. The presence of the 4,5-dimethoxy substitution pattern on the benzoic acid core creates a unique electronic environment that influences both the molecule's reactivity and its interactions with biological systems. This substitution pattern, reminiscent of veratric acid derivatives, has been associated with specific pharmacological activities and represents an important structural motif in medicinal chemistry. The incorporation of the tert-butyloxycarbonyl protecting group adds another layer of complexity, as this functional group is widely employed in peptide synthesis and organic chemistry for its stability under basic conditions and selective removal under acidic conditions.
Contemporary research applications of this compound span multiple disciplines, including analytical chemistry method development, where it serves as a challenging test case for separation and detection techniques. The molecule's complex structure, containing both polar and nonpolar regions, makes it an excellent model for developing chromatographic methods capable of resolving structurally similar pharmaceutical impurities. Additionally, computational chemistry researchers have utilized this compound and its analogs to validate molecular modeling approaches and to develop predictive models for pharmaceutical impurity behavior.
Historical Development of Substituted Benzoic Acid Derivatives
The historical evolution of substituted benzoic acid derivatives represents one of the most significant chapters in organic chemistry development, tracing its origins to the early nineteenth century isolation of benzoic acid from benzoin resin. Benzoic acid itself, with the molecular formula C6H5COOH, established the foundational understanding of aromatic carboxylic acids and their unique chemical properties. The compound's structure, consisting of a benzene ring with a carboxyl substituent, became the archetypal example for studying the effects of aromatic conjugation on carboxylic acid reactivity and provided the framework for understanding subsequent structural modifications.
The development of methoxy-substituted benzoic acid derivatives gained momentum in the mid-twentieth century as researchers began to appreciate the profound effects that electron-donating groups could exert on aromatic systems. Veratric acid, also known as 3,4-dimethoxybenzoic acid, emerged as a particularly important compound within this class, being identified as a natural plant metabolite in species such as Hypericum laricifolium and Artemisia sacrorum. This naturally occurring compound demonstrated the biological relevance of methoxy-substituted aromatic carboxylic acids and sparked interest in synthetic analogs with modified substitution patterns.
The systematic study of substituted benzoic acid derivatives received significant theoretical foundation through the work of Louis Plack Hammett, whose 1937 publication of the Hammett equation provided a quantitative framework for understanding how substituents influence the reactivity of aromatic compounds. The Hammett equation, expressed as log(K/K₀) = σρ, where K represents equilibrium constants, σ denotes substituent constants, and ρ indicates reaction constants, revolutionized the field by enabling predictive assessments of how structural modifications would affect chemical behavior. For methoxy substituents specifically, the Hammett equation revealed para-effect values of -0.268 and meta-effect values of +0.115, indicating the complex interplay between inductive and mesomeric effects that characterize these electron-donating groups.
The evolution toward more complex substituted benzoic acid derivatives, such as the compound under investigation, represents the culmination of decades of synthetic methodology development. The incorporation of heterocyclic components, particularly piperidine-containing substituents, reflects the growing sophistication of pharmaceutical chemistry and the recognition that multi-functional molecules could exhibit enhanced biological activity profiles. The development of protecting group chemistry, exemplified by the tert-butyloxycarbonyl group present in this compound, has enabled the synthesis of increasingly complex molecular architectures while maintaining selectivity and control over synthetic transformations.
Structural Classification within Organic Chemistry
The structural classification of this compound within the broader framework of organic chemistry reveals its position as a highly sophisticated multi-functional molecule that bridges several important chemical classes. At its core, this compound belongs to the aromatic carboxylic acid family, specifically classified as a substituted benzoic acid derivative due to the presence of the benzene ring bearing a carboxyl functional group. However, the extensive structural elaboration beyond the basic benzoic acid framework necessitates a more nuanced classification approach that considers the multiple functional groups and their hierarchical organization within the molecular architecture.
The primary structural framework can be categorized as a 4,5-dimethoxybenzoic acid derivative, where the dimethoxy substitution pattern creates a distinctive electronic environment characteristic of veratric acid analogs. This substitution pattern places the compound within the broader class of phenolic acid derivatives, although the methyl ether functionality distinguishes it from free phenolic compounds. The 4,5-dimethoxy arrangement represents one of the most commonly encountered substitution patterns in natural products and pharmaceutical intermediates, reflecting its favorable balance of steric accessibility and electronic activation.
The compound's classification complexity increases significantly when considering the elaborate side chain attached to the aromatic ring. The presence of the 2-oxopropyl linkage establishes this molecule as a member of the arylalkanone class, where ketone functionality connects aromatic and aliphatic components. This structural feature is particularly significant in pharmaceutical chemistry, as arylalkanones frequently serve as key intermediates in drug synthesis and often exhibit biological activity in their own right. The ketone functionality also provides important synthetic versatility, serving as a reactive site for further molecular elaboration or reduction reactions.
| Structural Classification | Primary Features | Chemical Significance |
|---|---|---|
| Substituted Benzoic Acid | Benzene ring with carboxyl group | Fundamental aromatic carboxylic acid behavior |
| Dimethoxy Derivative | 4,5-dimethoxy substitution pattern | Electronic activation and synthetic accessibility |
| Arylalkanone | Ketone-linked aromatic-aliphatic system | Pharmaceutical intermediate characteristics |
| Protected Amine | tert-Butyloxycarbonyl piperidine | Synthetic versatility and biological activity potential |
| Multi-functional Molecule | Integration of multiple reactive sites | Complex structure-property relationships |
The heterocyclic component introduces another layer of structural classification, as the piperidine ring system places this compound within the saturated nitrogen heterocycle family. The piperidine nucleus is particularly significant in medicinal chemistry, appearing in numerous pharmaceutical compounds and contributing to biological activity through its basicity and conformational flexibility. The protection of the piperidine nitrogen with the tert-butyloxycarbonyl group further classifies this compound as a carbamate derivative, reflecting its synthetic intermediate nature and potential for selective deprotection reactions.
Theoretical Framework for Structure-Property Relationships
The theoretical framework governing structure-property relationships in this compound encompasses multiple quantum mechanical and thermodynamic principles that collectively determine the compound's chemical behavior and physical properties. The Hammett equation provides the foundational theoretical understanding for predicting how the various substituents influence the electron density distribution within the aromatic system and consequently affect the compound's reactivity patterns. The 4,5-dimethoxy substitution pattern, with methoxy groups exhibiting para-effect values of -0.268 and meta-effect values of +0.115, creates a complex electronic environment where inductive withdrawal competes with mesomeric donation, ultimately resulting in net electron donation to the aromatic ring.
The molecular orbital theory framework reveals that the methoxy substituents significantly modify the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels of the benzoic acid core, affecting both nucleophilic and electrophilic reactivity. The extended conjugation between the methoxy oxygen lone pairs and the aromatic π-system stabilizes the molecule while simultaneously activating specific positions for electrophilic aromatic substitution reactions. This electronic activation is particularly relevant for understanding the compound's synthetic accessibility and potential metabolic transformations.
Conformational analysis using computational chemistry approaches has revealed that the flexible alkyl chain connecting the aromatic and heterocyclic components can adopt multiple low-energy conformations, each with distinct spatial arrangements and potential interaction profiles. The ketone functionality within the linker region serves as both a conformational constraint and an electronic perturbation, influencing the overall molecular shape and electronic distribution. Density functional theory calculations have demonstrated that the carbonyl group participates in intramolecular hydrogen bonding interactions with the piperidine ring system, stabilizing specific conformational states and affecting the compound's solution behavior.
The thermodynamic framework for understanding this compound's properties incorporates considerations of solvation effects, intermolecular interactions, and phase behavior. The amphiphilic nature of the molecule, containing both hydrophilic regions (carboxylic acid, methoxy groups) and lipophilic regions (piperidine ring, tert-butyl group), creates complex solvation behavior that varies significantly across different solvent systems. Partition coefficient predictions based on fragment-based approaches suggest that the compound exhibits intermediate lipophilicity, making it suitable for pharmaceutical applications requiring membrane permeability while maintaining aqueous solubility.
The kinetic framework governing the compound's reactivity is dominated by the electronic effects of the various functional groups and their mutual interactions. The carboxylic acid functionality retains its characteristic acidity, although the electron-donating methoxy groups slightly increase the pKa value relative to unsubstituted benzoic acid. The protected amine functionality remains essentially unreactive under neutral conditions but becomes available for nucleophilic reactions following selective deprotection of the tert-butyloxycarbonyl group. The ketone functionality exhibits standard carbonyl reactivity, including susceptibility to nucleophilic addition reactions and reduction transformations, providing multiple pathways for synthetic elaboration or metabolic transformation.
Properties
IUPAC Name |
4,5-dimethoxy-2-[3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-oxopropyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO7/c1-22(2,3)30-21(27)23-8-6-14(7-9-23)10-16(24)11-15-12-18(28-4)19(29-5)13-17(15)20(25)26/h12-14H,6-11H2,1-5H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQSCUCAHBYLKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)CC2=CC(=C(C=C2C(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3,4-Dimethoxy-p
The bromination of 3,4-dimethoxy-p (22.8 g, 0.15 mol) is conducted using sulfuric acid (8.0 g, 0.08 mol), hydrogen peroxide (18 mL, 0.16 mol), and potassium bromide (19.0 g, 0.16 mol) at 30–60°C for 2–4 hours. Methyl groups at the C-6 position exhibit lower steric hindrance compared to aldehyde or carboxyl groups, enabling higher selectivity for bromination at this position. Post-reaction, sodium bisulfite (0.5 M) is added to quench excess hydrogen peroxide, followed by ethyl acetate extraction and vacuum distillation to yield 2-bromo-4,5-dimethoxy-p (21.9 g, 63.2–97% yield).
Table 1: Impact of Temperature on Bromination Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 30 | 4 | 97 | >95 |
| 60 | 3 | 89 | 93 |
| 90 | 2.5 | 63.2 | 87 |
Oxidation to Carboxylic Acid
The intermediate 2-bromo-4,5-dimethoxy-p (16.0 g, 0.07 mol) is oxidized using potassium permanganate (34.8 g, 0.22 mol) and tetrabutylammonium bromide (1.3 g, 0.004 mol) in aqueous solution at 80–90°C for 5–6 hours. The reaction mixture is filtered, acidified to pH 4 with hydrochloric acid, and cooled to precipitate 2-bromo-4,5-dimethoxybenzoic acid (16.7 g, 92.4% yield, 97.4% purity).
Functionalization of Piperidine Moiety
The tert-butyloxycarbonyl (Boc)-protected piperidine derivative is synthesized to introduce the 2-oxopropyl side chain.
Synthesis of Boc-Protected Piperidine-4-carboxylate
Ethyl piperidine-4-carboxylate (30 g) is reacted with di-tert-butyl dicarbonate (41.7 g) in ethyl acetate to form ethyl N-tert-butoxycarbonylpiperidine-4-carboxylate (48 g). Reduction with lithium aluminium hydride (1M in THF, 133 mL) yields N-tert-butoxycarbonyl-4-hydroxymethylpiperidine (36.3 g).
Tosylation and Alkylation
The hydroxymethyl group is converted to a tosylate using 4-toluenesulfonyl chloride (62.8 g) in tert-butyl methyl ether, yielding tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (76.7 g). Displacement of the tosylate with a propyl ketone nucleophile (e.g., sodium enolate of acetone) introduces the 2-oxopropyl chain.
Coupling of Benzoic Acid and Piperidine Derivatives
The final step involves coupling 2-bromo-4,5-dimethoxybenzoic acid with the Boc-protected piperidine-4-ylpropyl ketone.
Suzuki-Miyaura Coupling
The bromide is converted to a boronic acid via Miyaura borylation. Cross-coupling with the piperidine derivative (bearing a triflate group) using palladium catalysis forms the carbon-carbon bond. Optimal conditions include a 1:1 molar ratio, tetrahydrofuran solvent, and 80°C for 12 hours, achieving >85% coupling efficiency.
Deprotection and Purification
The ethyl ester protecting group is hydrolyzed using 2N sodium hydroxide, followed by acidification to yield the final product. Recrystallization from ethanol/water (3:1) affords 2-(3-(1-tert-butyloxycarbonylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid with 95% purity.
Analytical Characterization
Spectroscopic Validation
High-Performance Liquid Chromatography (HPLC)
HPLC analysis confirms a retention time of 8.2 minutes (C18 column, acetonitrile/water 70:30), correlating with 97.4% purity.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-(3-(1-tert-Butyloxycarbonylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-(1-tert-Butyloxycarbonylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Regulatory and Pharmaceutical Relevance
- Benzyl Analog : Listed in pharmacopeias (e.g., USP) as a controlled impurity in Donepezil tablets .
Biological Activity
2-(3-(1-tert-Butyloxycarbonylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid (commonly referred to as a derivative of Donepezil) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This compound is structurally related to Donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanism of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine moiety, which is significant for its interaction with neurotransmitter systems.
The primary biological activity of this compound relates to its inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases the availability of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in neurodegenerative conditions where cholinergic signaling is impaired.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant AChE inhibitory activity. For instance, a study reported an IC50 value of approximately 10 µM , indicating effective inhibition comparable to Donepezil .
| Compound | IC50 (µM) |
|---|---|
| Donepezil | 0.5 |
| This compound | 10 |
In Vivo Studies
Animal model studies have shown that administration of this compound leads to improved cognitive function in models of Alzheimer's disease. For example, mice treated with this compound exhibited enhanced performance in the Morris water maze test, which assesses spatial learning and memory .
Case Studies
- Case Study on Cognitive Enhancement : A study involving aged rats demonstrated that treatment with this compound resulted in significant improvements in memory retention compared to control groups. Behavioral assessments indicated increased exploration and reduced anxiety-like behaviors .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The compound was shown to reduce markers of oxidative stress and apoptosis in cultured neurons exposed to toxic agents .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-(3-(1-tert-Butyloxycarbonylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid?
Answer:
The synthesis typically involves coupling a Boc-protected piperidine derivative with a substituted benzoic acid scaffold. For example, nucleophilic substitution reactions between tert-butoxycarbonyl (Boc)-protected piperidine intermediates (e.g., 1-Boc-4-piperidone) and activated carbonyl-containing benzoic acid derivatives are common. Key steps include:
- Boc protection of the piperidine amine to prevent undesired side reactions .
- Use of coupling agents (e.g., DCC, EDC) or base-mediated alkylation (e.g., K₂CO₃ in DMSO) to attach the 2-oxopropyl group .
- Final deprotection under acidic conditions (e.g., HCl) to yield the target compound.
Reference: Similar protocols are detailed for structurally analogous compounds in , where piperidine derivatives are functionalized via SNAr reactions under basic conditions .
Basic: How can researchers confirm the structural integrity of the compound post-synthesis?
Answer:
Characterization relies on spectroscopic and chromatographic methods:
- ¹H/¹³C-NMR : Peaks for the Boc group (δ ~1.4 ppm for tert-butyl protons; δ ~80 ppm for quaternary carbon) and aromatic protons (δ ~6.5–7.5 ppm for dimethoxybenzoic acid) .
- Mass Spectrometry (MS) : Molecular ion peaks matching the calculated molecular weight (e.g., C₂₀H₂₇NO₇ for the Boc-protected intermediate).
- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at λ = 254 nm.
Reference: validates synthesized piperidine derivatives using NMR and MS .
Advanced: What experimental strategies address low yields in the coupling of the 2-oxopropyl moiety to the piperidine ring?
Answer:
Low yields may arise from steric hindrance or competing side reactions. Mitigation approaches include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the piperidine nitrogen .
- Temperature Control : Heating to 100–130°C accelerates SNAr reactions but requires monitoring for Boc-group stability .
- Catalytic Additives : Use of phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity.
Reference: reports varying yields (39–65%) for similar coupling reactions under different conditions .
Advanced: How can solubility challenges during purification be resolved?
Answer:
The compound’s poor solubility in aqueous/organic phases complicates extraction. Strategies include:
- pH Adjustment : Acidifying the aqueous layer (pH ~4–5) to protonate the carboxylic acid, enhancing organic-phase solubility .
- Column Chromatography : Use of silica gel with gradient elution (e.g., hexane/ethyl acetate → dichloromethane/methanol) .
- Recrystallization : Solvent pairs like ethanol/water or THF/hexane for controlled crystallization.
Advanced: What mechanistic studies are critical for optimizing the Boc deprotection step?
Answer:
Boc-group stability under acidic conditions must be balanced with efficient deprotection:
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify optimal HCl concentration and reaction time.
- Thermodynamic Analysis : Differential Scanning Calorimetry (DSC) to assess thermal stability of intermediates.
Reference: Boc-protected analogs in –3 highlight the need for controlled deprotection to avoid piperidine ring degradation .
Advanced: How can computational modeling predict regioselectivity in the alkylation step?
Answer:
Density Functional Theory (DFT) calculations can map electron density on the piperidine nitrogen and benzoic acid carbonyl, identifying reactive sites. Molecular dynamics (MD) simulations further model solvent effects on transition states.
Reference: provides SMILES data (PubChem) for analogous structures, enabling molecular modeling .
Advanced: What strategies validate stereochemical outcomes in the piperidine ring?
Answer:
- X-ray Crystallography : Resolve absolute configuration of crystalline intermediates.
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns).
- NOESY NMR : Detect spatial proximity of protons to confirm ring conformation.
Advanced: How might researchers investigate the compound’s biological activity based on structural analogs?
Answer:
The dimethoxybenzoic acid moiety suggests potential as a soluble epoxide hydrolase (sEH) inhibitor. Assays include:
- Enzymatic Inhibition : Measure IC₅₀ against recombinant sEH using fluorescent substrates.
- Molecular Docking : Compare binding affinity with known inhibitors (e.g., ’s 2-(piperidin-4-yl)acetamides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
